molecular formula C22H26N4O2 B4567763 N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea

Cat. No.: B4567763
M. Wt: 378.5 g/mol
InChI Key: PQYXHBOATCILFE-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.20557608 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Synthesis of Nitrogen Heterocycles Derivatives : Nitrogen heterocycles can react with derivatives similar to N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea, producing compounds with potential applications in medicinal chemistry and material science (Harutyunyan, 2016).

Rheology and Gelation

  • Hydrogel Formation : Certain urea compounds, similar in structure to the subject compound, can form hydrogels in acidic conditions. These gels' physical properties can be tuned by the identity of the anion, suggesting applications in material science and drug delivery systems (Lloyd & Steed, 2011).

Complex-Forming Tendency with Metals

  • Iron(III) Complex Formation : Some derivatives show the ability to form complexes with metals like iron(III). These complexes have potential applications in catalysis and as models for studying biological processes (Ohkanda, Tokumitsu, Mitsuhashi, & Katoh, 1993).

Molecular Structure Studies

  • Crystallographic Studies : Derivatives of N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a related compound, have been studied for their molecular and crystal structure. This research aids in understanding the molecular interactions and properties of such compounds, relevant for drug design (Lough, Hicks, Valliant, Wilson, & Vasdev, 2010).

Directed Lithiation

  • Lithiation in Organic Synthesis : Studies have shown that derivatives can undergo directed lithiation, a process important in organic synthesis for creating new compounds with potential pharmaceutical applications (Smith, El‐Hiti, & Alshammari, 2013).

Photodynamic Therapy

  • Potential in Photodynamic Therapy : Certain benzenesulfonamide derivative groups, structurally related to the subject compound, have been found to have properties useful in photodynamic therapy, particularly in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Anticancer Research

  • Enzyme Inhibition and Anticancer Properties : Some urea derivatives exhibit enzyme inhibition and anticancer activities, suggesting their potential use in developing new cancer therapies (Mustafa, Perveen, & Khan, 2014).

Reactivity with Carbonates

  • Chemoselective Methylation : Research shows that functionalized anilines similar to the subject compound can react chemoselectively with carbonates, an important reaction in organic chemistry for developing pharmaceuticals and fine chemicals (Selva, Tundo, & Perosa, 2003).

Properties

IUPAC Name

1-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-14-7-6-8-18(11-14)13-26-17(4)21(16(3)25-26)24-22(27)23-19-12-15(2)9-10-20(19)28-5/h6-12H,13H2,1-5H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYXHBOATCILFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=C(C=CC(=C3)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea
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N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea
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N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea
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N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea
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N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea
Reactant of Route 6
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N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.